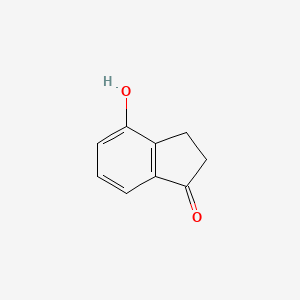

4-Hydroxy-1-indanone

货号 B1297909

分子量: 148.16 g/mol

InChI 键: CKSCMRNFDBWFND-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04322414

Procedure details

Dihydrocoumarin (10.5 grams; 0.07 mole) and anhydrous aluminum trichloride powder (19.0 grams; 0.14 mole) were charged into a 300 ml glass reaction flask equipped with a mechanical stirrer, thermometer and gas inlet tube. The flask was purged with nitrogen gas and the reaction mixture was slowly heated to a temperature of 200° with stirring. Heating at 200° C. and stirring were continued for a period of one hour. After this time the reaction mixture was cooled in an ice bath and aqueous hydrochloric acid (50 ml conc. HCl+50 ml H2O) was added dropwise. After the addition was completed, stirring was continued at room temperature for a period of about 1 hour. After this time the reaction mixture was transferred into a separatory funnel and extracted with methylene chloride. During extraction a solid precipitate formed. The precipitate was recovered by filtration. The remaining aqueous phase was then extracted with ether and the ether extract was combined with the methylene chloride extract. The extracts were then dried over anhydrous magnesium sulfate filtered and stripped of solvents leaving a solid residue. This residue was combined with the precipitate. This material was combined with the product obtained from a repeat of the foregoing procedure and the combined products were recrystallized from methanol. The resulting product was dried under vacuum at 80° C. for about 8 hours to yield the desired product 4-hydroxyindan-1-one having a melt point of 243° C.

[Compound]

Name

glass

Quantity

300 mL

Type

solvent

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:2]=[CH:3][C:4]2[O:11][C:9](=[O:10])[CH2:8][CH2:7][C:5]=2[CH:6]=1.[Cl-].[Cl-].[Cl-].[Al+3]>>[OH:11][C:4]1[CH:3]=[CH:2][CH:1]=[C:6]2[C:5]=1[CH2:7][CH2:8][C:9]2=[O:10] |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)CCC(=O)O2

|

|

Name

|

|

|

Quantity

|

19 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Al+3]

|

[Compound]

|

Name

|

glass

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was purged with nitrogen gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was slowly heated to a temperature of 200°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time the reaction mixture was cooled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

aqueous hydrochloric acid (50 ml conc. HCl+50 ml H2O) was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued at room temperature for a period of about 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time the reaction mixture was transferred into a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

During extraction a solid precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was recovered by filtration

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The remaining aqueous phase was then extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extracts were then dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a solid residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained from a repeat of the foregoing procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined products were recrystallized from methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting product was dried under vacuum at 80° C. for about 8 hours

|

|

Duration

|

8 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |